molecular formula C11H16N2O2 B062198 N-[3-(3-aminopropoxy)phenyl]acetamide CAS No. 189683-22-5

N-[3-(3-aminopropoxy)phenyl]acetamide

Cat. No.: B062198
CAS No.: 189683-22-5
M. Wt: 208.26 g/mol
InChI Key: FNUUHZHUYDAHBO-UHFFFAOYSA-N
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Description

N-[3-(3-aminopropoxy)phenyl]acetamide, also known as NAPA, is an organic compound with a wide range of scientific applications. It is used as a reagent in a variety of reactions, and is also used as a starting material in the synthesis of various pharmaceuticals. NAPA has a unique structure that allows it to interact with a variety of molecules, and it is also known for its ability to form strong covalent bonds. This makes NAPA an important compound in the field of organic chemistry.

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Pharmaceuticals

One significant application of related compounds to N-[3-(3-aminopropoxy)phenyl]acetamide is in the field of environmental science, particularly in the degradation of pharmaceutical compounds like acetaminophen (paracetamol) through advanced oxidation processes (AOPs). These processes are crucial for treating pharmaceutical pollutants in aqueous media, leading to various by-products and understanding their biotoxicity and degradation pathways. Computational methods such as the Fukui function help predict the most reactive sites in molecules, aiding in the development of effective degradation strategies for pharmaceutical contaminants in the environment (Qutob et al., 2022).

Analgesic Mechanisms and Pharmacology

The pharmacological activity of acetaminophen, a compound related to this compound, has been extensively studied to understand its analgesic and antipyretic effects. Despite its widespread use, the exact mechanisms of action remain partially understood. Recent studies suggest that acetaminophen's analgesic effects may be due to its metabolization into N-acylphenolamine (AM404), which then acts on specific receptors in the brain, indicating a complex interplay of mechanisms beyond its traditional inhibition of cyclooxygenase enzymes. This opens avenues for exploring similar compounds for potential analgesic applications (Ohashi & Kohno, 2020).

Anticancer Research

Research into the chemical diversity of phenoxy acetamide derivatives, a category to which this compound could be related, has indicated their potential in medicinal chemistry, particularly in developing anticancer agents. The versatility of the phenoxy acetamide structure allows for the creation of compounds with significant pharmacological activities. This suggests a promising area for the design and synthesis of new derivatives with improved safety and efficacy profiles for cancer treatment (Al-Ostoot et al., 2021).

Environmental Toxicology and Biodegradation

The environmental impact and biodegradation pathways of acetaminophen, a structurally related compound to this compound, highlight the importance of understanding how pharmaceuticals degrade in natural water systems. Studies on acetaminophen have shown its transformation into various intermediates, with some posing potential toxicity. This research underscores the need for effective monitoring, detection, and treatment technologies to manage pharmaceutical micropollutants in the environment (Vo et al., 2019).

Properties

IUPAC Name

N-[3-(3-aminopropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(14)13-10-4-2-5-11(8-10)15-7-3-6-12/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUUHZHUYDAHBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370717
Record name N-[3-(3-aminopropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189683-22-5
Record name N-[3-(3-aminopropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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